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Compound of Interest

Compound Name: Disodium glutamate

Cat. No.: B3428490 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on taste

perception studies involving disodium glutamate (MSG).

Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for detecting umami taste from MSG in aqueous

solutions?

A1: The optimal concentration for MSG can vary, but in clear soups, the most pleasurable taste

is often observed at concentrations up to 1 gram per 100 mL.[1] Exceeding this amount can

lead to a rapid decline in palatability.[1] For taste threshold studies, concentrations can range

from as low as 0.1% to 0.8% (w/w) in a clear soup base.[2][3]

Q2: How does the presence of other substances, like inosine 5'-monophosphate (IMP), affect

the perception of MSG?

A2: The addition of 5'-ribonucleotides like inosine monophosphate (IMP) can synergistically

enhance the umami taste of MSG.[3] For example, adding 0.25% (w/w) IMP can lower the taste

threshold of MSG.[2][3] In one study, the average taste threshold for MSG alone was 0.33%

and was reduced to 0.26% with the addition of 0.25% IMP.[2][3]

Q3: Is there significant individual variation in the ability to taste MSG?
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A3: Yes, there is considerable variability in taste perception for MSG among individuals.[4]

Some individuals may be classified as "non-tasters" or "hypotasters," meaning they have a

significantly reduced ability to perceive the taste of L-glutamate.[5] Studies have shown that a

certain percentage of subjects may not be able to discriminate between MSG and sodium

chloride (NaCl) solutions at specific concentrations.[5]

Q4: Does age affect the perception of umami taste?

A4: Yes, age can influence the ability to detect umami. Research has indicated that detection

thresholds for MSG in foods can be higher in elderly subjects compared to younger individuals.

[4][6] One study found that detection thresholds for MSG with IMP in food were, on average,

2.8 times higher for older subjects.[4][6]

Q5: What are the key components of the umami taste signaling pathway?

A5: The primary signaling pathway for umami taste involves the T1R1 and T1R3 G protein-

coupled receptors.[7][8][9] When MSG binds to this receptor complex, it activates a cascade

involving G-proteins, phospholipase Cβ2 (PLCβ2), inositol trisphosphate (IP3), and the

transient receptor potential cation channel subfamily M member 5 (TRPM5).[7][9][10] This

ultimately leads to depolarization of the taste cell and signaling to the brain.[9][10]

Troubleshooting Guides
Issue 1: High variability in taste threshold results among participants.

Possible Cause: Inherent biological differences in taste perception. As noted, there is

significant individual variation in sensitivity to MSG.[4]

Troubleshooting Steps:

Screen Participants: Implement a screening protocol to identify and categorize participants

based on their ability to taste umami. The triangle test, which asks participants to identify

the different sample among three (two being identical), can be an effective method for this.

[2][3][11]

Increase Sample Size: A larger and more diverse participant pool can help to account for

individual variability and provide more robust statistical data.
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Control for Age: Given that age can affect taste perception, ensure your study design

accounts for this, either by stratifying participants by age or focusing on a specific age

group.[4][6]

Issue 2: Participants report a lingering aftertaste, affecting subsequent sample evaluation.

Possible Cause: Umami substances are known to have a prolonged sensory effect.[12]

Troubleshooting Steps:

Implement a Palate Cleansing Protocol: Instruct participants to rinse their mouths

thoroughly between samples. Studies have compared different palate cleansers and found

that crackers, a toothbrush, and warm water (around 45°C) can be more effective than

carrots or colder water.[12]

Increase Inter-stimulus Interval: Allow for a longer break between tasting different samples

to ensure the palate has cleared.

Randomize Sample Presentation: Presenting the samples in a random order for each

participant can help to minimize any carry-over effects from one specific sample to the

next.

Issue 3: Difficulty in discriminating between salty and umami tastes.

Possible Cause: MSG is a sodium salt, and the sodium ion contributes to a salty taste.[13]

This can make it challenging for some individuals to distinguish the unique umami taste from

saltiness.

Troubleshooting Steps:

Use a Discrimination Task: Employ a specific discrimination task, such as the triangle test

with equimolar solutions of MSG and NaCl, to assess a participant's ability to distinguish

between the two tastes.[5][11]

Familiarize Participants with Umami Taste: Before the main experiment, provide

participants with clear examples of umami taste to help them learn to identify it.
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Consider Non-Sodium Glutamate Salts: While less common and potentially less palatable,

other glutamate salts could be used as controls to isolate the glutamate taste from the

sodium taste.[1]

Data Presentation
Table 1: Taste Thresholds for Monosodium Glutamate (MSG) with and without Inosine 5'-

monophosphate (IMP)

Condition
Mean Taste Threshold (%
w/w)

Standard Error of the Mean
(SEM)

MSG Alone 0.33 0.24

MSG + 0.25% IMP 0.26 0.22

Source: Adapted from Luscombe-Marsh et al., 2008.[2][3]

Table 2: Recognition Thresholds for MSG using the Filter Paper Disc Method in Healthy Adults

Participant Group
Mean Recognition
Threshold (mM)

Age Range (years)

Young
Not specified, but lower than

older
18-25

Older
Not specified, but higher than

young
65-89

Note: While the specific mean values were not provided in the summary, the study established

a clear difference between the age groups.[14]

Experimental Protocols
1. Protocol for Determining Taste Detection Threshold using the Triangle Test

Objective: To determine the lowest concentration at which an individual can reliably detect

the taste of MSG.
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Methodology:

Sample Preparation: Prepare a series of MSG solutions in a neutral base (e.g., clear,

unsalted soup) with concentrations ranging from 0.1% to 0.8% (w/w).[2][3]

Presentation: For each concentration level, present the participant with three samples: two

are identical (either both are the base solution or both contain MSG at that concentration),

and one is different. The order of presentation should be randomized.[11]

Task: The participant's task is to identify the sample that is different from the other two.

Threshold Determination: The taste threshold is defined as the lowest concentration at

which the participant can correctly identify the different sample a statistically significant

number of times.

2. Protocol for Determining Taste Recognition Threshold using the Filter Paper Disc Method

Objective: To assess umami taste sensitivity at specific locations on the tongue.

Methodology:

Sample Preparation: Prepare a range of MSG solutions in deionized water at

concentrations such as 1, 5, 10, 50, 100, and 200 mM.[14]

Application: Soak a 5 mm diameter filter paper disc with a specific volume of an MSG

solution.

Placement: Using forceps, place the disc on a specific site on the participant's tongue

(e.g., the anterior tongue).[14]

Evaluation: Allow the participant to assess the taste for a short period (e.g., 3 seconds)

with their mouth open.

Threshold Determination: Start with the lowest concentration and proceed sequentially to

higher concentrations. The recognition threshold is the lowest concentration that the

participant correctly identifies as "umami."[14]
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Mandatory Visualizations
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Caption: Umami Taste Signaling Pathway.
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Caption: Workflow for Taste Threshold Determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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